molecular formula C27H19ClFN4NaO4 B605310 无水阿利替尼钠 CAS No. 1028486-06-7

无水阿利替尼钠

货号 B605310
CAS 编号: 1028486-06-7
分子量: 540.91
InChI 键: AIUYVPGHBMKGAC-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Alisertib sodium anhydrous is a salt of Alisertib . Alisertib is a novel aurora A kinase inhibitor under investigation for the treatment of various forms of cancer . It is a small molecule and is classified as an investigational drug .


Molecular Structure Analysis

Alisertib sodium anhydrous has a chemical formula of C27H21ClFN4NaO5 . Its InChI Key is WLPXWQKMVACWII-UHFFFAOYSA-M . The structure of Alisertib sodium anhydrous is complex, with multiple rings and functional groups .

科学研究应用

癌症治疗中的临床开发

阿利替尼,也称为 MLN8237,主要用于癌症治疗。它是 Aurora A 激酶的选择性抑制剂,Aurora A 激酶是细胞分裂中的关键参与者。研究表明它对多种癌症有效,包括神经母细胞瘤、小细胞肺癌、神经内分泌前列腺癌和乳腺癌。它正在作为单一药物和与其他疗法(如紫杉烷和 EGFR 抑制剂)联合用药进行测试(Niu, Manfredi, & Ecsedy, 2015)

工艺开发挑战

在制造中,阿利替尼在开发稳定的干燥工艺方面提出了挑战。它是一种一水合物,容易脱水和团聚,影响药物产品的制造和溶解。研究集中于确定关键工艺参数以优化干燥条件(Adamson 等,2016)

代谢谱

在患有晚期恶性肿瘤的患者中检查了阿利替尼的代谢谱。研究表明,给药剂量的约 90% 被回收,主要通过粪便,表明肝脏代谢和胆汁排泄的重要性。这项研究有助于了解药物的处置及其与其他药物的相互作用潜力(Pusalkar 等,2020)

各种癌症的临床试验

阿利替尼已针对治疗不同癌症进行了多项临床试验。一项值得注意的研究证明了它对乳腺癌、小细胞肺癌和其他实体瘤患者的安全性与活性。该药物的不良反应在不同肿瘤类型中相似,这对其未来的发展至关重要(Melichar 等,2015)

儿科癌症的疗效

一项研究调查了阿利替尼与化疗联合治疗儿科神经母细胞瘤患者的最大耐受剂量。研究显示出有希望的反应和无进展生存率,突出了其在儿科肿瘤学中的潜力(DuBois 等,2016)

增强化疗疗效

研究还表明,阿利替尼可以增强其他化疗药物的疗效。例如,发现它与急性髓细胞白血病 (AML) 中的胞苷阿拉伯苷联合用药特别有效,表明了一种改善化疗结果的新方法(Kelly 等,2012)

药效学和药代动力学

详细研究阿利替尼与人血清白蛋白的相互作用、其药代动力学和药效学对于优化其临床使用至关重要。了解这些相互作用有助于预测其在人体内的行为并优化剂量和给药方法(Yang 等,2017)

外周 T 细胞淋巴瘤的疗效

阿利替尼已显示出对患有外周 T 细胞淋巴瘤的患者的活性,这是一种罕见且侵袭性强的癌症类型。这项研究对于为这种难以治疗的癌症开发新的治疗方案至关重要(Barr 等,2015)

属性

IUPAC Name

sodium;4-[[9-chloro-7-(2-fluoro-6-methoxyphenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20ClFN4O4.Na/c1-36-21-5-3-4-20(29)23(21)25-19-10-15(28)6-8-17(19)24-14(12-30-25)13-31-27(33-24)32-16-7-9-18(26(34)35)22(11-16)37-2;/h3-11,13H,12H2,1-2H3,(H,34,35)(H,31,32,33);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUYVPGHBMKGAC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)F)C2=NCC3=CN=C(N=C3C4=C2C=C(C=C4)Cl)NC5=CC(=C(C=C5)C(=O)[O-])OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19ClFN4NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40145540
Record name Alisertib sodium anhydrous
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40145540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alisertib sodium anhydrous

CAS RN

1028486-06-7
Record name Alisertib sodium anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1028486067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alisertib sodium anhydrous
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40145540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALISERTIB SODIUM ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23KN826MQ4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a stirred suspension of Compound Formula (II) (98.0 g, 190 mmol) in ethanol (2.0 L) was added 1.044 M Sodium hydroxide in water (199 mL). The resultant homogeneous solution was stirred for 1 hour, during which time a thick precipitate formed. The product was collected by filtration, and washed with ethanol (0.5 L) and diethyl ether (1.0 L). The resultant solid was dried in vacuo at 60-70° C. for 4 days to provide 88.6 g (86.8%) of compound Formula (I) as a light tan solid, mp 225° C. (decomp). 1H NMR (DMSO-d6) δ 9.86 (s, 1H), 8.60 (s, 1H), 8.29 (d, 1H), 7.79 (dd, 1H), 7.60 (br s, 1H), 7.40 (dd, 1H), 7.29 (d, 1H), 7.25-7.15 (m, 2H), 6.9 (br s, 2H), 4.9 (br s, 1H), 3.8 (br s, 1H), 3.70 (s, 3H), 3.35 (br s, 3H); MS m/z 519 (M+−Na+H, 100%); CHN Anal. Calcd. for C27H19ClFN4NaO40.33 EtOH1.3H2O: C, 57.33; H, 4.10; N, 9.67. Found C, 57.14; H, 3.99; N, 9.65.
Quantity
98 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
199 mL
Type
solvent
Reaction Step Two
Yield
86.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alisertib sodium anhydrous
Reactant of Route 2
Reactant of Route 2
Alisertib sodium anhydrous
Reactant of Route 3
Reactant of Route 3
Alisertib sodium anhydrous
Reactant of Route 4
Alisertib sodium anhydrous
Reactant of Route 5
Reactant of Route 5
Alisertib sodium anhydrous
Reactant of Route 6
Reactant of Route 6
Alisertib sodium anhydrous

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。